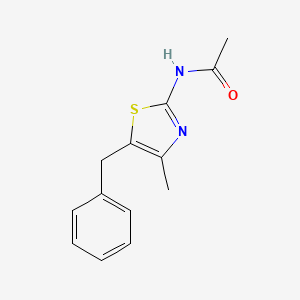

N-(5-benzyl-4-methylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-benzyl-4-methylthiazol-2-yl)acetamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

N-(5-benzyl-4-methylthiazol-2-yl)acetamide is a novel compound that has been synthesized and evaluated for its antitumor activities . The primary targets of this compound are cancer cells, particularly HeLa (human cervical cancer) and A549 (human lung cancer) cell lines . These cells play a crucial role in the progression of cervical and lung cancers, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It has been found to induce changes in cell morphology, which can be observed through acridine orange (AO)/ethidium bromide (EB) double staining . Furthermore, it can cause G1-phase arrest in the cell division cycle , which prevents the cells from dividing and growing.

Biochemical Pathways

The induction of cell apoptosis and the arrest of the cell division cycle suggest that it may interfere with the pathways regulating these processes

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation . Specifically, it has been found to induce apoptosis (programmed cell death) and cause G1-phase arrest in the cell division cycle . These effects can lead to a decrease in the number of cancer cells and potentially slow down the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4-methylthiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(5-benzyl-4-methylthiazol-2-yl)acetamide with various nucleophiles. One common method involves the use of anhydrous tetrahydrofuran as a solvent and pyridine as a base. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-methylthiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Anhydrous tetrahydrofuran and pyridine.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the acetamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)acetamide

- N-(5-methyl-4-phenylthiazol-2-yl)acetamide

Uniqueness

N-(5-benzyl-4-methylthiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(5-benzyl-4-methylthiazol-2-yl)acetamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of 5-benzyl-4-methylthiazole with acetic anhydride or acetyl chloride, resulting in the formation of the acetamide derivative.

Research indicates that compounds containing thiazole moieties can exhibit significant anticancer activity through various mechanisms, including inhibition of key kinases involved in cancer cell proliferation. For instance, studies have shown that related thiazole derivatives inhibit Src kinase activity, which is crucial in many cancer types. The compound this compound has been evaluated for its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Studies and Findings

- In Vitro Studies : In a study evaluating a series of thiazole derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The IC50 values ranged from 1.34 µM to 2.30 µM depending on the cell line and treatment duration .

- Structure-Activity Relationship (SAR) : The presence of substituents on the benzyl ring significantly affects the anticancer potency. For example, modifications at position 4 of the benzyl group can enhance activity, as seen with derivatives that showed improved inhibition rates compared to unsubstituted analogs .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 1.34 | Src kinase inhibition |

| N-(5-benzyl-4-fluorothiazol-2-yl)acetamide | C6 | 2.30 | Apoptosis induction |

Overview

Thiazole derivatives have also been investigated for their antibacterial properties. This compound exhibits potential against both Gram-positive and Gram-negative bacteria.

Research Findings

- Antibacterial Efficacy : In vitro assays have shown that this compound can inhibit bacterial growth effectively at concentrations around 3.9 μg/mL, demonstrating broad-spectrum activity against various bacterial strains .

- Mechanism of Action : The antibacterial action is believed to be mediated through disruption of bacterial membrane integrity and interference with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | >100 μg/mL |

Properties

IUPAC Name |

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-9-12(8-11-6-4-3-5-7-11)17-13(14-9)15-10(2)16/h3-7H,8H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBVNAYSCTEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.